Cas no 2567504-40-7 (5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide)

5-Chloro-1,2,4-triazolo[4,3-a]pyridin-3-amine hydrobromide is a heterocyclic compound featuring a fused triazolopyridine core with a chloro substituent and an amine functional group, stabilized as a hydrobromide salt. This structure confers enhanced solubility and stability, making it suitable for pharmaceutical and agrochemical research applications. The chloro and amine groups provide reactive sites for further derivatization, facilitating the synthesis of bioactive analogs. Its crystalline form ensures consistent purity, while the hydrobromide counterion improves handling and storage properties. The compound is particularly valuable in medicinal chemistry for exploring kinase inhibitors or antimicrobial agents due to its rigid, nitrogen-rich scaffold.
5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide structure
2567504-40-7 structure
Product Name:5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide
CAS No:2567504-40-7
MF:C6H6BrClN4
MW:249.495638370514
MDL:MFCD32879134
CID:5656806
PubChem ID:155822806
Update Time:2025-08-03

5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Triazolo[4,3-a]pyridin-3-amine, 5-chloro-, hydrobromide (1:1)
    • 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide
    • 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine hydrobromide
    • 2567504-40-7
    • EN300-27687530
    • 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide
    • MDL: MFCD32879134
    • Inchi: 1S/C6H5ClN4.BrH/c7-4-2-1-3-5-9-10-6(8)11(4)5;/h1-3H,(H2,8,10);1H
    • InChI Key: IZOYGMSHGVIXGZ-UHFFFAOYSA-N
    • SMILES: Br.ClC1=CC=CC2=NN=C(N)N21

Computed Properties

  • Exact Mass: 247.94644g/mol
  • Monoisotopic Mass: 247.94644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.2Ų

5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide Pricemore >>

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Additional information on 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide

Introduction to 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide (CAS No. 2567504-40-7)

5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide, identified by its CAS number 2567504-40-7, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and medicinal chemistry. The compound belongs to the triazoloapyridine class, which is known for its broad spectrum of biological activities, making it a valuable scaffold for developing novel therapeutic agents.

The structural framework of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide consists of a fused triazole ring connected to an apyridine core. The presence of a chlorine substituent at the 5-position and an amine group at the 3-position of the triazole ring enhances its reactivity and functionalization potential. Additionally, the hydrobromide salt form improves its solubility in aqueous solutions, facilitating its use in various biochemical assays and pharmaceutical formulations.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various enzymatic and cellular pathways. 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide has been explored as a lead compound in several preclinical studies due to its ability to modulate key biological processes. Notably, its interaction with enzymes involved in inflammation and cancer progression has been a focal point of investigation.

One of the most compelling aspects of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide is its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins and other pro-inflammatory mediators. By targeting these enzymes, 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide offers a promising approach to mitigating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, research has indicated that 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide exhibits potent anticancer properties. Its ability to interfere with key signaling pathways involved in tumor growth and survival has made it a candidate for further development as an anticancer therapeutic. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines while exhibiting minimal toxicity towards healthy cells. This selective toxicity is attributed to its ability to disrupt specific molecular targets that are overexpressed in cancer cells but not in normal tissues.

The synthesis of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The chlorine substituent at the 5-position is introduced through nucleophilic aromatic substitution reactions using appropriate chlorinating agents. The subsequent formation of the triazole ring is achieved through cycloaddition reactions between azides and alkynes under controlled conditions. Finally, the amine group at the 3-position is introduced via nucleophilic substitution or reduction reactions.

The pharmacokinetic properties of 5-chloro-1,2,4triazolo4,3-apyridin-3-amine hydrobromide have been thoroughly evaluated in preclinical studies. The compound exhibits good oral bioavailability and distributes widely throughout various tissues upon administration. Its metabolic stability suggests that it can be effectively delivered systemically without significant degradation before reaching its target sites.

In conclusion,5-chloro-octahydroquinoline derivative (CAS No. 2567504407) represents a significant advancement in pharmaceutical chemistry with its unique structural features and diverse biological activities. Its potential as an anti-inflammatory and anticancer agent positions it as a promising candidate for further clinical development. As research continues to uncover new therapeutic applications for this compound,5-chloro-octahydroquinoline derivative is poised to play a crucial role in addressing some of the most challenging medical conditions faced by patients worldwide.

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